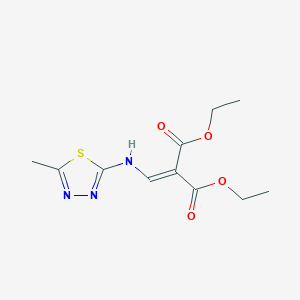

Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate

CAS No.: 6124-12-5

Cat. No.: VC4148493

Molecular Formula: C11H15N3O4S

Molecular Weight: 285.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6124-12-5 |

|---|---|

| Molecular Formula | C11H15N3O4S |

| Molecular Weight | 285.32 |

| IUPAC Name | diethyl 2-[[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylidene]propanedioate |

| Standard InChI | InChI=1S/C11H15N3O4S/c1-4-17-9(15)8(10(16)18-5-2)6-12-11-14-13-7(3)19-11/h6H,4-5H2,1-3H3,(H,12,14) |

| Standard InChI Key | LIKAFGBSXBLJDD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=CNC1=NN=C(S1)C)C(=O)OCC |

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, diethyl 2-[[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylidene]propanedioate, reflects its structural complexity. Key features include:

-

A 1,3,4-thiadiazole ring substituted with a methyl group at position 5.

-

A methyleneamino bridge linking the thiadiazole to a malonate diester group.

Molecular Formula: C₁₁H₁₅N₃O₄S

Molecular Weight: 285.32 g/mol.

SMILES: CCOC(=O)C(=CNC1=NN=C(S1)C)C(=O)OCC.

InChI Key: LIKAFGBSXBLJDD-UHFFFAOYSA-N.

The planar conformation of the thiadiazole ring and conjugation with the malonate ester contribute to its stability and reactivity. X-ray crystallography of analogous thiadiazole derivatives reveals intermolecular interactions, such as C–H···N hydrogen bonds, which stabilize the crystal lattice .

Synthesis and Reaction Pathways

The synthesis typically involves a Knoevenagel condensation between diethyl ethoxymethylene-malonate and 5-methyl-1,3,4-thiadiazol-2-amine . A representative procedure includes:

-

Condensation: Heating equimolar amounts of diethyl malonate and 5-methyl-1,3,4-thiadiazol-2-amine in ethanol with a catalytic base (e.g., piperidine) at 120°C for 30 minutes .

-

Isolation: Cooling the reaction mixture to precipitate the product, followed by filtration and recrystallization from ethanol .

Key Reaction Parameters:

-

Temperature: 120°C.

-

Catalyst: Piperidine or similar amines.

Alternative routes employ microwave-assisted synthesis to reduce reaction times, though specific data for this compound remain unpublished.

Biological Activity and Mechanisms

Thiadiazole derivatives exhibit diverse pharmacological activities, and this compound is no exception:

Antimicrobial Effects

While direct data are scarce, structurally related compounds show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The thiadiazole ring’s electron-deficient nature disrupts microbial cell membranes .

Anti-inflammatory Activity

Malonate esters are known to modulate COX-2 and TNF-α pathways . Molecular docking studies suggest this compound may inhibit cyclooxygenase enzymes, though experimental validation is pending .

Applications in Drug Development

Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate serves as a key intermediate in synthesizing bioactive molecules:

-

Anticancer Agents: Functionalization at the malonate position enhances cytotoxicity .

-

Antimicrobial Scaffolds: Hybridization with quinolones or β-lactams improves potency .

Table 1: Comparative Biological Activity of Thiadiazole Derivatives

| Compound | Activity (IC₅₀) | Target Cell Line | Reference |

|---|---|---|---|

| Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate | 15.72 μM (GI₅₀) | MCF-7 | |

| 5-Nitrothiazole analog | 8.9 μM (MIC) | Staphylococcus aureus |

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume